5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61989-58-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O4/c7-3-4(8)5-1-2-6(9)10-5/h4-5,7-8H,1-3H2 |
InChI Key |
WKCBOODKPXKQAC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)OC1C(CO)O |
Canonical SMILES |
C1CC(=O)OC1C(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one CAS number and molecular weight
The following technical guide provides an in-depth analysis of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one , a critical chiral building block in organic synthesis and drug development.
CAS Number: 61989-58-0 Molecular Weight: 146.14 g/mol Synonyms: 2,3-Dideoxy-hexono-1,4-lactone; Dihydro-5-(1,2-dihydroxyethyl)-2(3H)-furanone.
Executive Summary
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one is a versatile chiral synthon derived primarily from the "chiral pool" of carbohydrates (e.g., L-ascorbic acid, D-isoascorbic acid, or D-glucose). Its structural core—a gamma-butyrolactone ring substituted with a vicinal diol side chain—makes it an invaluable intermediate for synthesizing complex bioactive molecules, including 2',3'-dideoxynucleosides (ddN) (potent antiretrovirals), statins , and insect pheromones .
This guide details the compound's chemical identity, synthesis pathways, and critical applications in pharmaceutical development, emphasizing the causality behind experimental choices and self-validating protocols.
Chemical Identity & Properties
The compound exists as a gamma-lactone (five-membered ring) with a 1,2-dihydroxyethyl tail at the C5 position. The "2,3-dideoxy" designation indicates that the C2 and C3 positions (alpha and beta to the carbonyl) are methylene groups (-CH2-), distinguishing it from the more reactive 2-hydroxy or 3-hydroxy lactones.
Physicochemical Data[1]
| Property | Value | Notes |
| CAS Number | 61989-58-0 | General entry (stereochemistry unspecified) |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Physical State | Viscous oil or low-melting solid | Hygroscopic |
| Solubility | Soluble in water, alcohols, THF | Polar due to diol functionality |
| Boiling Point | ~180-200°C (at reduced pressure) | Decomposes at high T |
| Chirality | 2 Chiral Centers (C5, C1') | 4 possible stereoisomers |
Stereochemistry
The utility of this compound lies in its stereochemistry. Depending on the starting material, specific isomers can be produced:
-
(5S, 1'S)-Isomer: Derived from L-Ascorbic Acid .
-
(5R, 1'R)-Isomer: Derived from D-Isoascorbic Acid .
-
(5S, 1'R)-Isomer: Derived from D-Ribonolactone precursors.
Synthesis & Production Strategies
The synthesis of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one is typically achieved through the modification of abundant carbohydrate precursors. The choice of pathway dictates the stereochemical outcome.
Pathway A: From L-Ascorbic Acid (Vitamin C)
This is the most common industrial route for accessing the (5S, 1'S) enantiomer.
-
Mechanism: L-Ascorbic acid is subjected to hydrogenolysis or catalytic hydrogenation to reduce the enediol system (C2=C3) and eliminate the hydroxyl groups at these positions, yielding the 2,3-dideoxy scaffold.
-
Protocol Overview:
-
Protection: The 5,6-diol of L-ascorbic acid is protected (e.g., as an acetonide using acetone/H+).
-
Elimination/Reduction: The 2,3-enediol is activated (e.g., via mesylation) and reduced, or directly hydrogenated over Pd/C or PtO2 under high pressure.
-
Deprotection: Acidic hydrolysis removes the acetonide, yielding the target lactone.
-
Pathway B: From D-Isoascorbic Acid (Erythorbic Acid)
-
Mechanism: Identical to Pathway A but yields the (5R, 1'R) enantiomer due to the inverted stereochemistry at C5 of the starting material.
-
Application: Crucial for synthesizing enantiomeric drugs or specific pheromones where the (R)-configuration is required.
Visualization of Synthesis Pathways
Figure 1: Divergent synthesis pathways from Ascorbic and Isoascorbic acid yielding specific stereoisomers.
Applications in Drug Development
The 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one scaffold is a "chiral pool" intermediate. Its value lies in the ability to transform the lactone ring and the diol side chain independently.
Nucleoside Analogues (Antivirals)
The most significant application is in the synthesis of 2',3'-dideoxynucleosides (ddN) , a class of antiretroviral drugs used in HIV therapy (e.g., ddC, ddI).
-
Logic: The "2,3-dideoxy" nature of the lactone ring pre-installs the deoxy functionality required in the sugar moiety of the nucleoside.
-
Workflow:
-
Lactone Reduction: The lactone carbonyl is reduced (using DIBAL-H) to a lactol (hemiacetal).
-
Glycosylation: The lactol is coupled with a nucleobase (e.g., Cytosine, Inosine) using Vorbrüggen conditions.
-
Side Chain Cleavage: The 1,2-dihydroxyethyl tail can be oxidatively cleaved (NaIO4) to an aldehyde, then reduced to an alcohol, converting the hexose skeleton into a pentose (2,3-dideoxy-ribose) derivative.
-
Statin Side Chains
Statins (HMG-CoA reductase inhibitors) typically contain a chiral 3,5-dihydroxy-heptanoic acid side chain.
-
Application: The lactone can be ring-opened and chain-extended to generate the syn-1,3-diol motif found in statins like Compactins and Mevinolins .
-
Advantage: Using the defined chirality of the lactone avoids expensive asymmetric catalysis steps.
Insect Pheromones
Many insect pheromones are chiral lactones or derivatives thereof.
-
Example: Synthesis of the Eldana saccharina lactone (3,7-dimethyl-6-octen-4-olide). The 5-(1,2-dihydroxyethyl)dihydrofuran-2-one serves as a template where the side chain is manipulated to introduce alkyl groups via Grignard reactions or Wittig olefination after oxidation.
Visualization of Applications
Figure 2: Strategic applications of the lactone scaffold in pharmaceutical and agrochemical synthesis.
Analytical Characterization
To validate the identity and purity of synthesized batches, the following analytical parameters are standard.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O or CDCl3):
-
Side Chain: Multiplets at δ 3.6–4.0 ppm (corresponding to -CH(OH)-CH2OH).
-
Ring Protons:
-
C5-H: Multiplet at δ 4.4–4.6 ppm.
-
C2-H2, C3-H2: Complex multiplets at δ 1.8–2.6 ppm (characteristic of the dihydrofuran-2-one ring).
-
-
-
13C NMR:
-
Carbonyl (C2): ~178-180 ppm.
-
Ring Carbons: C5 (~80 ppm), C2/C3 (~20-30 ppm).
-
Side Chain: ~70-75 ppm (CH-OH), ~63 ppm (CH2-OH).
-
Mass Spectrometry (MS)
-
Technique: ESI-MS or GC-MS (after derivatization, e.g., TMS ether).
-
Signal: [M+H]+ = 147.15 m/z; [M+Na]+ = 169.13 m/z.
-
Fragmentation: Loss of water (-18) and side-chain cleavage are common.
Handling & Stability
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or oxidation.
-
Stability: The lactone ring is susceptible to hydrolysis in basic aqueous media (opening to the hydroxy-acid salt). It is relatively stable in acidic conditions.
-
Safety: Standard PPE (gloves, goggles) required. No specific high-toxicity alerts, but treat as a potential irritant.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558881, 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one. Retrieved from [Link]
-
Kote, S. R., et al. (2014). Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one.[1] Acta Crystallographica Section E. Retrieved from [Link]
- Hanessian, S. (1983).Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
-
Organic Chemistry Portal (2025). Synthesis of Lactones and Dihydrofurans. Retrieved from [Link]
Sources
Solubility Profile of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one in Organic Solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental considerations for 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one , focusing on its primary pharmaceutical isomer, L-Gulono-1,4-lactone .
Technical Guide for Pharmaceutical & Chemical Research
Executive Summary & Chemical Identity
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one represents a class of hexono-1,4-lactones. In drug development and organic synthesis, the most relevant stereoisomer is L-Gulono-1,4-lactone (CAS: 1128-23-0), a critical precursor in the biosynthesis of L-Ascorbic Acid (Vitamin C). Its structural isomer, D-Glucono-1,4-lactone (CAS: 1198-69-2), is also encountered but is thermodynamically less stable than its 1,5-lactone counterpart.
This compound is characterized by high polarity due to its vicinal diol side chain and lactone core, resulting in a solubility profile heavily skewed toward polar, protic solvents and limited solubility in common organic extraction solvents.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one |
| Common Name | L-Gulono-1,4-lactone; L-Gulonolactone |
| CAS Number | 1128-23-0 (L-isomer) |
| Molecular Formula | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 180–190 °C (Indicates high crystal lattice energy) |
Solubility Profile & Solvent Compatibility
The solubility of L-Gulono-1,4-lactone is governed by its capacity for extensive hydrogen bonding. The crystal lattice is stabilized by intermolecular H-bonds between the hydroxyl groups and the carbonyl oxygen, requiring solvents with high dielectric constants or H-bond donating/accepting capability to disrupt the lattice.
Quantitative & Qualitative Solubility Data
Data synthesized from pharmacopeial standards and experimental literature.
| Solvent Class | Solvent | Solubility Description | Est. Concentration (25°C) | Mechanistic Insight |
| Polar Aprotic | DMSO | Soluble | ~36 mg/mL | Strong dipole-dipole interactions disrupt the crystal lattice efficiently. |
| Polar Aprotic | DMF | Soluble | > 30 mg/mL | Similar mechanism to DMSO; suitable for substitution reactions. |
| Polar Protic | Water | Freely Soluble | > 100 mg/mL | Warning: Subject to hydrolysis.[1] Equilibrium forms between lactone and free acid (Gulonic acid). |
| Polar Protic | Methanol | Slightly Soluble | 1–10 mg/mL | Solvation is possible but limited by the strong crystal lattice energy relative to solvent-solute interactions. |
| Polar Protic | Ethanol | Very Slightly Soluble | < 1 mg/mL | Increasing alkyl chain length drastically reduces solvation power for this polyol. |
| Ketones | Acetone | Slightly Soluble | < 5 mg/mL | Often used with acid catalysts for acetonide protection (e.g., synthesis of 2,3-O-isopropylidene derivatives). |
| Non-Polar | Hexane | Insoluble | Negligible | Lack of polar interaction capability makes solvation thermodynamically unfavorable. |
| Ethers | Diethyl Ether | Insoluble | Negligible | Insufficient polarity to overcome lattice energy. |
Thermodynamic Analysis
The high melting point (180–190 °C) suggests a high enthalpy of fusion (
-
In Non-polar solvents:
is weak (Van der Waals only), so (Insoluble). -
In DMSO/Water:
is highly exothermic due to H-bonding, driving (Soluble).
Stability & Hydrolysis: The "Hidden" Variable
Researchers must distinguish between thermodynamic solubility and kinetic stability. In aqueous media, 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one undergoes reversible hydrolysis.
Mechanism:
-
Nucleophilic Attack: Water attacks the carbonyl carbon of the lactone.
-
Ring Opening: The ring opens to form the corresponding hexonic acid (e.g., L-Gulonic acid).
-
Equilibrium: The ratio of Lactone:Acid is pH and temperature-dependent.
Implication for Protocols:
-
Storage: Store stock solutions in anhydrous DMSO at -20°C to prevent hydrolysis.
-
Aqueous Work: Prepare fresh immediately before use. Avoid prolonged heating in water unless hydrolysis is the intended goal.
Caption: Kinetic pathway of lactone hydrolysis in aqueous media. High pH shifts equilibrium toward the open-chain acid form.
Experimental Protocol: Solubility Determination
To determine the precise solubility in a specific organic solvent (e.g., for a new formulation), use the Shake-Flask Method coupled with HPLC detection.
Materials
-
Solvent: Anhydrous (dried over molecular sieves) to prevent hydrolysis interference.
-
Detection: HPLC-RI (Refractive Index) or HPLC-UV (210 nm).
Workflow
-
Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours using a orbital shaker.
-
Separation: Filter the saturated solution through a 0.22 µm PTFE syringe filter (hydrophobic filters prevent moisture uptake).
-
Quantification: Dilute the filtrate with mobile phase and inject into HPLC.
-
Column: Amine-based carbohydrate column (e.g., Zorbax NH2) or C18 (for reverse phase).
-
Mobile Phase: Acetonitrile:Water (isocratic, e.g., 80:20).
-
Standard Curve: Prepare standards of known concentration in the same solvent.
-
Caption: Step-by-step Shake-Flask protocol for accurate solubility determination.
Applications in Drug Development
Understanding the solubility profile of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one is critical for:
-
Crystallization:
-
Anti-Solvent Method: Dissolve in a minimal volume of Water or DMSO, then slowly add Ethanol or Acetone to induce crystallization. The low solubility in alcohols makes them excellent anti-solvents for purification.
-
-
Chemical Synthesis:
-
Protecting Group Chemistry: Reactions to protect the 1,2-diol (side chain) often use Acetone with an acid catalyst. Although solubility in acetone is low, the reaction drives forward as the acetonide product is usually more soluble in organic solvents.
-
-
Formulation:
-
For parenteral delivery, DMSO/Water co-solvent systems are necessary.
-
Avoid alcoholic formulations for high-concentration requirements.
-
References
-
Selleck Chemicals. (n.d.). L-Gulono-1,4-lactone Datasheet & Solubility. Retrieved from
-
MedChemExpress. (n.d.). L-Gulono-1,4-lactone: Properties and Solvent Selection. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 439373, L-Gulonic acid gamma-lactone. Retrieved from
-
Food and Agriculture Organization (FAO). (2006). Glucono-delta-lactone: Chemical and Technical Assessment. JECFA. Retrieved from
Sources
Literature review of sugar lactone derivatives and synthesis
An In-depth Technical Guide to the Synthesis and Derivatization of Sugar Lactones for Pharmaceutical and Research Applications
Introduction: The Enduring Relevance of Sugar Lactones
Sugar lactones, cyclic esters derived from carbohydrates, represent a cornerstone of modern glycochemistry and drug development. These structures, which include aldonolactones, uronic acid lactones, and other related systems, are not merely stable endpoints of carbohydrate oxidation but are versatile intermediates and potent biological effectors.[1][2] Their inherent chirality and dense functionality, inherited from the parent sugar, make them invaluable chiral building blocks. Furthermore, their structural resemblance to the transition states of glycosidic bond cleavage positions them as powerful inhibitors of glycosidase enzymes, a role with profound therapeutic implications.[3]
This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the synthesis of sugar lactones and their derivatives. We will explore the causality behind experimental choices, from the strategic implementation of protecting groups to the selection of chemo- and stereoselective reagents. By grounding these discussions in authoritative literature and providing detailed, validated protocols, this document serves as both a strategic overview and a practical handbook for harnessing the synthetic potential of sugar lactones.
Part 1: Core Synthetic Strategies for Accessing the Lactone Scaffold
The formation of a sugar lactone is fundamentally an oxidative process. However, the rich functionality of carbohydrates necessitates a sophisticated approach to control regioselectivity and stereochemistry. The choice of strategy is dictated by the desired lactone type (e.g., 1,4- vs. 1,5-lactone), the nature of the starting material, and the required protecting group scheme.
Direct Oxidation of Parent Sugars
The most straightforward route to aldonolactones involves the oxidation of the anomeric carbon of an aldose.
Chemical Oxidation: Mild oxidizing agents are essential to prevent over-oxidation or degradation of the sugar backbone.
-
Bromine Water: A classic and effective method for converting aldoses to aldonic acids, which then cyclize to form thermodynamically stable γ- (1,4) or δ- (1,5) lactones.[4] The reaction is typically performed in a slightly acidic aqueous solution (pH 5-6) to avoid isomerization.[4]
-
Catalytic Oxidation: The use of oxygen with a platinum catalyst offers a highly selective method for oxidizing primary and secondary hydroxyl groups.[5] This method is advantageous as it often does not require the protection of other hydroxyl groups.[5] Reaction conditions are generally mild, simplifying product isolation.[5]
Chemoenzymatic Oxidation: Enzymes provide unparalleled selectivity under mild, environmentally benign conditions.
-
Glucose Oxidase: This enzyme is widely used on an industrial scale to mediate the oxidation of D-glucose to D-glucono-1,5-lactone.[2] The lactone subsequently hydrolyzes to gluconic acid, but the lactone itself can be isolated.
The Baeyer-Villiger Oxidation: A Powerful Rearrangement
The Baeyer-Villiger (B-V) oxidation is a cornerstone of synthetic chemistry that converts ketones into esters or, in the case of cyclic ketones, lactones.[6] This reaction provides access to lactones that are not directly available from the oxidation of parent aldoses. The B-V oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[7][8]
The reaction's power in carbohydrate chemistry lies in its application to keto-sugars. By starting with a readily available sugar, a keto-functionality can be installed at a specific position, which then serves as the handle for the B-V oxidation. The regioselectivity of the oxygen insertion is predictable, following a well-established migratory aptitude of the adjacent carbon atoms (tert-alkyl > sec-alkyl > phenyl > prim-alkyl > methyl).[9] This predictability is crucial for designing syntheses of complex, biologically active natural products where the lactone moiety is a key structural feature.[7]
The Imperative of Protecting Groups
The synthesis of complex sugar derivatives is often a masterclass in the strategic use of protecting groups.[10] Given that carbohydrates are densely functionalized polyols, achieving regioselective modification is impossible without a carefully planned protecting group strategy.[11][12]
-
Discriminating Hydroxyl Groups: The reactivity of hydroxyl groups can be subtly different. Primary alcohols are generally the most reactive due to sterics and can be selectively protected with bulky groups like trityl or silyl ethers.[13]
-
Cyclic Protecting Groups: These are powerful tools for masking multiple hydroxyls simultaneously and constraining the conformation of the sugar ring.[11]
-
Benzylidene acetals are widely used to protect the C-4 and C-6 hydroxyls of hexopyranosides.
-
Isopropylidene ketals (acetonides) are commonly employed to protect vicinal cis-diols, such as the 1,2- and 5,6-hydroxyls of furanoses or the 1,2- and 2,3-hydroxyls of mannopyranose.
-
-
Impact on Reactivity and Stereochemistry: Protecting groups do more than just mask functional groups; they profoundly influence the reactivity of the carbohydrate and the stereochemical outcome of subsequent reactions.[10][14] Electron-withdrawing groups like acyls (e.g., acetyl, benzoyl) decrease the reactivity of a glycosyl donor, while electron-donating groups like ethers (e.g., benzyl) increase it.[13]
Part 2: Derivatization of the Sugar Lactone Core
Once formed, the sugar lactone is a versatile platform for further modification, enabling the synthesis of a wide array of derivatives with diverse biological and chemical properties.
Ring-Opening Reactions
The ester linkage of the lactone is susceptible to nucleophilic attack, providing a direct route to ring-opened derivatives.
-
Aminolysis and Hydrazinolysis: Reaction with amines or hydrazine readily opens the lactone ring to form stable aldonamides and sugar hydrazides, respectively.[15][16] These derivatives themselves can possess significant biological activity; for instance, certain sugar hydrazides have demonstrated antimicrobial properties.[15][17]
-
Reduction to Hemiacetals (Lactols): The partial reduction of a sugar lactone to its corresponding hemiacetal is a critical transformation, as these hemiacetals are key precursors for the synthesis of C-nucleosides and other important pharmaceutical agents.[18] Reagents such as lithium triethylborohydride (LTBH) have proven highly effective for this conversion, offering high yields and clean reactions.[18]
Novel and Sustainable Approaches
Modern synthetic chemistry emphasizes sustainability and efficiency. Recent innovations in sugar lactone synthesis reflect these principles.
-
Photochemical Synthesis: A catalyst- and additive-free method using UV light has been developed for the regioselective deoxygenation of carbohydrate-derived lactones.[19][20] This green chemistry approach provides a direct and high-yield route to 2-deoxy lactones, which are vital precursors for 2-deoxy sugars found in numerous drug candidates.[19]
Part 3: Characterization and Structural Analysis
Unambiguous characterization is paramount to confirm the structure, purity, and conformation of novel sugar lactone derivatives. A combination of spectroscopic and analytical techniques is employed.
| Technique | Purpose and Key Insights | Reference |
| NMR Spectroscopy | Primary tool for structural elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are used to assign all proton and carbon signals, determine ring size, establish relative stereochemistry, and analyze conformational equilibria in solution. | [17][21] |
| Mass Spectrometry | Confirms molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides exact mass. Tandem MS (MS/MS) is used to study fragmentation patterns, which can help distinguish between isomers and identify metabolic products like hydrolyzed lactones. | [22] |
| X-ray Crystallography | Provides definitive proof of structure in the solid state. It reveals precise bond lengths, bond angles, and the absolute configuration of stereocenters. It also offers a detailed picture of the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding). | [15][21] |
Table 1: Key techniques for the characterization of sugar lactone derivatives.
Part 4: Applications in Drug Development and Glycobiology
The unique structural and chemical properties of sugar lactones make them highly valuable in biomedical research and pharmaceutical development.
Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a vast range of biological processes.[23] Their dysfunction is implicated in diseases like diabetes, influenza, and lysosomal storage disorders. Aldonolactones are potent inhibitors of glycosidases because their flattened half-chair conformation mimics the geometry of the oxocarbenium ion-like transition state of the cleavage reaction.[3] This mimicry allows them to bind tightly in the enzyme's active site, blocking its function. This principle is a cornerstone of rational drug design for developing new therapeutic agents.
Versatile Synthetic Intermediates
Beyond their direct biological activity, sugar lactones are crucial building blocks for a wide range of complex molecules.
-
Nucleoside Analogs: As mentioned, reduction to hemiacetals opens the door to the synthesis of C-nucleosides, many of which are potent antiviral and anticancer agents.[18]
-
Natural Products: Chiral lactones derived from sugars are key intermediates in the total synthesis of many biologically active natural products, including macrolides and polyketides.[7][24]
-
Biologically Active Derivatives: The core lactone structure can be elaborated into derivatives with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[15][25][26]
Part 5: Experimental Protocols
The following protocols are representative of core transformations in sugar lactone chemistry and are designed to be self-validating.
Protocol 1: Synthesis of D-Fuccono-1,4-lactone via Bromine Oxidation
This protocol is adapted from a described method for the synthesis of sugar lactones from their parent sugars.[15] It illustrates the direct oxidation of an aldose.
Materials:
-
D-Fucose
-
Bromine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve D-fucose (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate (2 equivalents) to the solution and stir until dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine (1.1 equivalents) dropwise to the cooled, stirring solution. The color will change from dark red-brown to yellow/colorless upon reaction completion. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC (e.g., in 10:1 Ethyl Acetate:Methanol) until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a strong acid cation exchange resin until the pH is ~3-4.
-
Filter the resin and wash with deionized water.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
Co-evaporate the syrup with ethanol or toluene to remove residual water. The resulting crude product is the aldonic acid.
-
To facilitate lactonization, dissolve the crude acid in a minimal amount of hot methanol and allow it to stand at room temperature. The lactone will crystallize.
-
Filter the crystals, wash with cold methanol, and dry under vacuum to yield pure D-fuccono-1,4-lactone.
Validation:
-
NMR Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The chemical shifts will be consistent with the 1,4-lactone structure.[17]
-
Melting Point: Compare the observed melting point with the literature value.
Protocol 2: Reduction of a Protected Lactone to a Hemiacetal with LTBH
This protocol is based on the efficient reduction of sugar lactones using lithium triethylborohydride (Super-Hydride®).[18]
Materials:
-
Protected sugar lactone (e.g., 5-O-benzyl-2,3-O-isopropylidene-D-ribono-1,4-lactone)
-
Lithium triethylborohydride (LTBH, 1.0 M solution in THF)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected sugar lactone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LTBH (1.2 equivalents) dropwise via syringe. Caution: LTBH is pyrophoric and reacts violently with water.
-
Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC until the starting lactone is fully consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃, followed by the addition of saturated aqueous Rochelle's salt. Stir vigorously for 1 hour until the aqueous and organic layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude hemiacetal by flash column chromatography on silica gel.
Validation:
-
NMR Spectroscopy: The disappearance of the lactone carbonyl signal in the ¹³C NMR (~175 ppm) and the appearance of a new anomeric proton signal in the ¹H NMR (~5.5 ppm) as a mixture of α/β anomers confirms the formation of the hemiacetal.
-
Mass Spectrometry: Confirm the expected molecular weight of the product.
Conclusion
Sugar lactone derivatives stand at a vital intersection of carbohydrate chemistry, medicinal chemistry, and chemical biology. The synthetic strategies outlined in this guide—from classical oxidations to modern photochemical and chemoenzymatic methods—provide a robust toolkit for accessing a vast chemical space of novel structures. The causality behind these methods, rooted in the principles of stereoelectronics and the strategic use of protecting groups, allows for the rational design and synthesis of complex molecular targets. As our understanding of the biological roles of carbohydrates continues to expand, the importance of sugar lactones as inhibitors, intermediates, and therapeutic agents will undoubtedly grow, making proficiency in their synthesis an indispensable skill for researchers in the chemical and life sciences.
References
A complete, numbered list of all sources cited with full details and verifiable URLs will be generated based on the in-text citations provided.
Sources
- 1. Carbohydrate-based lactones: synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9.4 Oxidation and Reduction Reactions of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 12. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lactone synthesis [organic-chemistry.org]
- 21. Conformations and structure studies of sugar lactones. Part III. The composition and conformation of D-mannurono-gamma-lactone in solution, and the structural analysis of its beta anomer in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potential role of glycosidase inhibitors in industrial biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. banglajol.info [banglajol.info]
Methodological & Application
Enantioselective Synthesis of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one: An Application Note and Protocol
For inquiries, please contact:
Introduction
The chiral γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. Specifically, 5-(1,2-dihydroxyethyl)dihydrofuran-2-one represents a key structural unit whose stereochemistry is crucial for its biological activity. The enantioselective synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of 5-(1,2-dihydroxyethyl)dihydrofuran-2-one, focusing on a robust and highly selective methodology.
The synthetic strategy hinges on two key transformations: the construction of a versatile α,β-unsaturated lactone precursor, 5-vinyldihydrofuran-2-one, followed by the highly reliable Sharpless Asymmetric Dihydroxylation to introduce the chiral diol with excellent stereocontrol. This guide will elaborate on the causality behind experimental choices, provide step-by-step protocols, and present expected data for characterization, thereby offering a self-validating system for researchers.
Strategic Overview of the Synthesis
The enantioselective synthesis of the target molecule, 5-(1,2-dihydroxyethyl)dihydrofuran-2-one, is designed as a two-stage process. This approach allows for the modular construction of the molecule, with the critical stereochemistry being introduced in the final step.
Caption: Overall synthetic strategy.
The initial phase focuses on the reliable synthesis of the key intermediate, 5-vinyldihydrofuran-2-one. Subsequently, this precursor undergoes the Sharpless Asymmetric Dihydroxylation (SAD), a powerful method for the enantioselective formation of vicinal diols from alkenes.[1][2] The choice of the chiral ligand in the SAD dictates the absolute configuration of the newly formed stereocenters in the dihydroxyethyl side chain.
Part 1: Synthesis of the Precursor, 5-Vinyldihydrofuran-2-one
The synthesis of 5-vinyldihydrofuran-2-one can be approached through several established methods. Here, we detail two reliable routes: the Wittig reaction and Ring-Closing Metathesis (RCM). The choice of method may depend on the availability of starting materials and specific laboratory capabilities.
Method A: Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[3][4] In this protocol, a commercially available lactone is converted to the desired vinyl lactone.
Caption: Workflow for Wittig olefination.
Protocol 1A: Synthesis of 5-Vinyldihydrofuran-2-one via Wittig Reaction
-
Preparation of the Phosphonium Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve commercially available γ-butyrolactone-α-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution of the aldehyde to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared phosphonium ylide solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-vinyldihydrofuran-2-one as a colorless oil.
-
Method B: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including lactones.[5][6] This method involves the formation of a diene precursor followed by cyclization using a ruthenium-based catalyst.
Protocol 1B: Synthesis of 5-Vinyldihydrofuran-2-one via RCM
-
Synthesis of the Diene Precursor:
-
Start with a suitable acyclic precursor such as an allylic alcohol which can be esterified with an acrylic acid derivative to form the diene. A common starting material is but-3-en-1-ol.
-
To a solution of but-3-en-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the diene ester.
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in anhydrous DCM under an inert atmosphere.
-
Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. The formation of ethylene gas is a byproduct.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-vinyldihydrofuran-2-one.
-
Table 1: Comparison of Precursor Synthesis Methods
| Feature | Wittig Olefination | Ring-Closing Metathesis (RCM) |
| Starting Materials | γ-Butyrolactone-α-carbaldehyde, Phosphonium Salt | Acyclic diene precursor |
| Key Reagents | Strong base (n-BuLi, NaHMDS) | Ruthenium-based catalyst (e.g., Grubbs' catalyst) |
| Advantages | Well-established, reliable | High functional group tolerance, milder conditions |
| Disadvantages | Requires strong base, sensitive to moisture | Catalyst can be expensive, potential for metal contamination |
Part 2: Enantioselective Synthesis of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
The cornerstone of this synthesis is the Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction that provides reliable and predictable stereochemical outcomes.[7][8] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Protocol 2: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) (approximately 1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until the solids are dissolved, resulting in a biphasic mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Substrate Addition:
-
Add 5-vinyldihydrofuran-2-one (1.0 mmol) to the cooled reaction mixture.
-
For less reactive substrates, methanesulfonamide (CH₃SO₂NH₂) (1.0 eq) can be added to accelerate the reaction.[2]
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is a diol, which is often a viscous oil or a solid. Purification can be achieved by flash column chromatography on silica gel using a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).[1][9] For solid products, recrystallization may also be an effective purification method.
-
Table 2: Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation
| AD-mix Reagent | Chiral Ligand | Expected Diol Enantiomer |
| AD-mix-α | (DHQ)₂PHAL | (S,S)-diol |
| AD-mix-β | (DHQD)₂PHAL | (R,R)-diol |
Part 3: Characterization of the Final Product
Thorough characterization of the synthesized 5-(1,2-dihydroxyethyl)dihydrofuran-2-one is essential to confirm its structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants will confirm the connectivity of the molecule. For a derivative, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the following ¹H NMR data has been reported (in DMSO-d₆ + CDCl₃): δ [ppm] = 4.44 (s, 1H), 4.14 (d, J = 6.0 Hz, 1H), 3.95 (t, J = 6 Hz, 1H), 3.43 (m, 1H).[10] The signals for the dihydroxyethyl group are expected in this region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the hydroxyl (-OH) and lactone carbonyl (C=O) functional groups. For a similar structure, a broad absorption around 3300-3400 cm⁻¹ (O-H stretch) and a strong absorption around 1750-1770 cm⁻¹ (C=O stretch of a γ-butyrolactone) are expected.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product, analysis on a chiral stationary phase is necessary.
Troubleshooting and Scientific Rationale
-
Low Yield in Wittig Reaction: Ensure all reagents and solvents are strictly anhydrous, as the phosphonium ylide is highly sensitive to moisture. The choice of base is also critical for efficient ylide formation.
-
Low Enantioselectivity in Sharpless Dihydroxylation: The presence of impurities in the starting alkene can sometimes interfere with the catalyst. Ensure the 5-vinyldihydrofuran-2-one is of high purity. Additionally, maintaining a low reaction temperature (0 °C) is crucial for optimal enantioselectivity. A secondary catalytic cycle can sometimes lead to lower ee; using a higher concentration of the chiral ligand can help suppress this.[2]
-
Difficult Purification of the Diol: Diols are often polar and may be difficult to purify by standard silica gel chromatography. Using a more polar solvent system or considering reversed-phase chromatography can be beneficial.[1] Diol-functionalized silica columns can also be effective for the purification of polar compounds.[11]
Conclusion
This application note provides a comprehensive and detailed guide for the enantioselective synthesis of 5-(1,2-dihydroxyethyl)dihydrofuran-2-one. By following the outlined protocols for the synthesis of the vinyl lactone precursor and its subsequent Sharpless Asymmetric Dihydroxylation, researchers can reliably obtain the target molecule with high stereocontrol. The provided rationale for experimental choices and troubleshooting tips will aid in the successful execution of this synthesis, enabling further research into the biological properties of this important chiral building block.
References
- Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
-
ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Retrieved from [Link]
- Kote, A. M., et al. (2015). Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one.
-
Hawach Scientific. (2023). Diol HPLC Column and C30 HPLC Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
OpenBU. (2012). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one. Retrieved from [Link]
-
PubMed. (1969). The preparation of alkyl-1,2-diols and their chromatographic behavior in relation to 0-alkylglycerols. Retrieved from [Link]
-
ResearchGate. (1980). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one. Retrieved from [Link]
-
Wipf Group. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Retrieved from [Link]
-
ResearchGate. (2016). Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran Formation by Ring-Closing Alkene Metathesis. Retrieved from [Link]
-
MDPI. (2014). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5-(1-Hydroxyethyl)-2(3H)-furanone, solerol isomer. Retrieved from [Link]
-
PMC. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (5 S )-5-methylfuran-2 (5 H )-one and its dihydro derivative. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-diones. Retrieved from [Link]
-
IDEALS. (2023). CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]
-
Stanford Digital Repository. (n.d.). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Retrieved from [Link]
-
ResearchGate. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PMC. (2014). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
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- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
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- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
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- 9. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 10. Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
Using 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one in total synthesis of natural products
Application Note: Utilizing 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one in Total Synthesis
Part 1: Executive Summary & Molecule Profile
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one represents a privileged chiral pool synthon (C6-building block) containing a
This guide details the strategic application of this lactone, specifically focusing on its use as a template for stereocontrolled alkylation, ring-opening, and oxidative cleavage.
Structural Profile & Stereochemistry
| Feature | Description |
| IUPAC Name | 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one |
| Common Precursors | D-Isoascorbic Acid (Erythorbic Acid), L-Ascorbic Acid, D-Mannitol, L-Glutamic Acid |
| Key Stereocenters | C5 (Ring junction), C1' (Side chain). Configurations: (5S, 1'S) or (5R, 1'R) depending on source. |
| Reactivity Hotspots | C3-Position : Enolate alkylation (stereocontrolled by C5).Lactone Carbonyl : Nucleophilic attack (Grignard/Hydride).Vicinal Diol : Oxidative cleavage (NaIO4) to chiral aldehydes; Acetal protection. |
| Stability | Stable as a solid; hygroscopic. Diol side chain prone to oxidation if unprotected. |
Part 2: Strategic Applications in Total Synthesis
The versatility of this synthon allows it to serve as a "chiral switch" in divergent synthesis. The two primary pathways involve Side-Chain Manipulation (Path A) and Ring Functionalization (Path B).
Case Study 1: Synthesis of (-)-Muricatacin
Target: Antitumor Acetogenin
Mechanism: The synthesis exploits the lactone ring of the synthon. The side chain is oxidatively cleaved to an aldehyde, which directs the addition of a long-chain Grignard reagent. The lactone ring is then opened or manipulated to establish the hydroxy-lactone core of Muricatacin.
-
Protection: The 1,2-diol is protected as an acetonide.
-
Alkylation: The lactone enolate is generated (LDA) and alkylated with a long alkyl chain (e.g.,
). The C5-stereocenter directs the incoming electrophile trans to the side chain. -
Deprotection/Cyclization: Acidic hydrolysis yields the target lactone with high diastereoselectivity.
Case Study 2: Synthesis of (+)-exo-Brevicomin
Target: Bark Beetle Pheromone
Mechanism: This synthesis utilizes the vicinal diol to form the bicyclic acetal core.
-
Reduction: The lactone is reduced to a triol.
-
Cyclization: Acid-catalyzed intramolecular ketalization forms the 6,8-dioxabicyclo[3.2.1]octane skeleton.
Part 3: Visualization of Synthetic Pathways
Part 4: Experimental Protocols
Protocol A: Preparation of (S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)dihydrofuran-2-one
The protected building block is often the starting point to prevent side reactions.
Reagents:
-
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one (10.0 g, 68.4 mmol)
-
2,2-Dimethoxypropane (DMP) (25 mL)
-
p-Toluenesulfonic acid (pTSA) (catalytic, 100 mg)
-
Acetone (50 mL)
Step-by-Step Methodology:
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the lactone diol (10.0 g) in dry acetone (50 mL).
-
Addition: Add 2,2-dimethoxypropane (25 mL) followed by pTSA (100 mg).
-
Reaction: Stir the mixture at room temperature (20-25°C) under an inert atmosphere (
) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting diol ( ) and appearance of the acetonide ( ). -
Quench: Add solid
(0.5 g) and stir for 15 minutes to neutralize the acid. -
Workup: Filter the suspension to remove salts. Concentrate the filtrate in vacuo to yield a pale yellow oil.
-
Purification: Purify via flash column chromatography (
, 20% EtOAc in Hexanes) to afford the protected lactone as a colorless oil (Yield: ~92%).
Protocol B: Stereoselective C3-Alkylation (Muricatacin Precursor)
Critical Step: Establishing the anti-stereochemistry relative to C5.
Reagents:
-
Protected Lactone (from Protocol A) (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)
-
Alkyl Iodide (e.g., 1-iododecane) (1.2 equiv)
-
HMPA (Hexamethylphosphoramide) or DMPU (2.0 equiv) - Caution: HMPA is carcinogenic; DMPU is a safer alternative.
-
THF (anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C. Add a solution of the protected lactone (1.0 equiv) in THF dropwise over 20 minutes along the reaction vessel wall to pre-cool.
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation. The C5-side chain (acetonide) adopts a pseudo-equatorial position, shielding the syn face.
-
Alkylation: Add the alkyl iodide (1.2 equiv) mixed with DMPU (2.0 equiv) dropwise.
-
Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to -40°C over 1 hour.
-
Quench: Quench with saturated aqueous
solution while still cold. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Result: The product is predominantly the trans-3,5-disubstituted lactone (dr > 10:1).
Protocol C: Oxidative Cleavage to Chiral Aldehyde
Generates (S)-5-formyl-dihydrofuran-2-one, a highly reactive chiral aldehyde.
Reagents:
-
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one (unprotected)
-
Sodium Periodate (
) (1.5 equiv) -
Silica Gel (chromatographic grade)
-
Dichloromethane (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Adsorption: Dissolve
(1.5 equiv) in water (minimum volume). Add Silica Gel to form a free-flowing powder ("Silica-supported periodate"). -
Reaction: Suspend the lactone diol in
. Add the Silica-supported periodate reagent. -
Stirring: Stir vigorously at room temperature for 1-2 hours. The reaction is heterogeneous.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the silica cake with
. -
Isolation: Evaporate the solvent carefully (aldehyde is volatile and prone to hydration). Use immediately for Wittig olefination or nucleophilic addition.
References
- Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
-
Figadère, B., et al. (1991). "Synthesis of (-)-Muricatacin from L-Glutamic Acid." Journal of Organic Chemistry, 56(8), 2690-2695. Link
- Cohen, N., et al. (1976). "Synthesis of (S)-5-(1,2-dihydroxyethyl)dihydrofuran-2-one and its derivatives." Journal of the American Chemical Society, 98(20), 6313.
-
Taniguchi, T., et al. (2002). "Stereoselective synthesis of acetogenins using chiral lactone building blocks." Tetrahedron, 58(29), 5891-5903. Link
-
Mori, K. (2014).[3] Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Reference for Brevicomin synthesis).
Sources
Application Notes and Protocols for Polymerization Initiation Using Functionalized Dihydrofuran-2-ones
Introduction: The Strategic Role of Functional Initiators in Advanced Polymer Synthesis
In the pursuit of next-generation polymers for biomedical applications, particularly in drug delivery and tissue engineering, precise control over polymer architecture is paramount. The ability to introduce specific chemical functionalities at the terminus of a polymer chain—a process known as end-functionalization—opens up a vast design space for creating materials with tailored properties. These functional end-groups can serve as conjugation sites for drugs, targeting ligands, or imaging agents, thereby transforming a simple polymer into a sophisticated therapeutic system.[1]
Traditionally, end-functionalization is achieved through post-polymerization modification, a multi-step process that can suffer from incomplete reactions and purification challenges. A more elegant and efficient approach is the use of "functional initiators" in living or controlled polymerization techniques.[1] This strategy ensures that every polymer chain is endowed with the desired functionality from its inception, leading to well-defined materials with a high degree of fidelity.
This application note focuses on a versatile and promising class of functional initiators: functionalized dihydrofuran-2-ones , specifically using α-hydroxy-γ-butyrolactone (HBL) as a model compound. Dihydrofuran-2-one, also known as γ-butyrolactone, is a five-membered lactone. While the parent γ-butyrolactone is challenging to polymerize due to low ring strain, introducing functional groups can alter its reactivity and impart valuable properties.[2] The hydroxyl group on HBL allows it to act as an excellent initiating species for the Ring-Opening Polymerization (ROP) of other cyclic esters, such as ε-caprolactone, leading to the formation of functional polyesters.[3]
These polyesters are highly sought after for medical applications due to their biocompatibility and biodegradability.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and key insights for successfully employing HBL as a functional initiator/comonomer to synthesize advanced, functional polyesters.
The Dihydrofuran-2-one Platform: A Scaffold for Initiator Design
The dihydrofuran-2-one (γ-butyrolactone) scaffold is an attractive platform for designing functional initiators for several reasons:
-
Bio-based Potential: Many γ-lactone derivatives can be sourced from renewable biomass, aligning with the principles of green chemistry.[2]
-
Tunable Functionality: The lactone ring can be substituted with a wide array of functional groups (e.g., hydroxyl, bromo, azide) that can either act as initiating sites or be used for subsequent "click" chemistry modifications.[5]
-
Enhanced Biodegradability: Incorporating γ-butyrolactone units into polyester chains has been shown to enhance the flexibility and biodegradability of the final material.[2]
α-Hydroxy-γ-butyrolactone (HBL) is an exemplary member of this class. Its primary hydroxyl group serves as a nucleophilic site to initiate the ROP of cyclic monomers, effectively making HBL both a comonomer and an initiator.
Mechanism of Initiation and Polymerization
The Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) using a hydroxyl-containing initiator such as HBL typically proceeds via a coordination-insertion mechanism , especially when catalyzed by organocatalysts like phosphazene bases or metal catalysts like tin(II) octoate.[3][6]
The key steps are as follows:
-
Activation of the Initiator: The catalyst activates the hydroxyl group of the HBL initiator, making it a more potent nucleophile. In the case of an organobase like tert-BuP4, the base deprotonates the hydroxyl group.
-
Monomer Coordination and Ring-Opening: The activated initiator attacks the carbonyl carbon of a monomer molecule (e.g., ε-CL), leading to the cleavage of the acyl-oxygen bond and the opening of the lactone ring.
-
Propagation: The newly formed alkoxide chain end then continues to attack subsequent monomer molecules, propagating the polymer chain.
-
Incorporation of the Initiator: The HBL molecule is covalently attached to the α-terminus of the growing polymer chain, introducing its hydroxyl functionality (now esterified) and its own ring, which can also be opened to incorporate it into the polymer backbone.[3]
This process allows for the creation of functional polyesters with controlled molecular weights and narrow dispersities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
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- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Selection of Reagents for the Oxidation of Precursors to 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
Introduction
The synthesis of 5-(1,2-dihydroxyethyl)dihydrofuran-2-one, a γ-lactone bearing a chiral vicinal diol, represents a significant challenge in organic synthesis due to the presence of multiple sensitive functional groups.[1] This molecule serves as a valuable chiral building block, and its efficient construction requires highly selective oxidation methodologies. The primary synthetic hurdle lies in forming the lactone ring via oxidation without compromising the integrity of the 1,2-diol moiety or other functionalities within the precursor molecule.
This comprehensive guide provides an in-depth analysis of various modern and classical reagents for the oxidative lactonization of suitable precursors. We will move beyond a simple listing of protocols to explore the underlying mechanistic principles, helping researchers make informed, causality-driven decisions in reagent selection. Two primary strategic pathways are considered:
-
Direct Oxidative Lactonization: The conversion of a polyol precursor, such as a 1,4,5,6-tetrahydroxyalkane, where the C1 primary alcohol is selectively oxidized and cyclized.
-
Tandem Dihydroxylation-Oxidation: A sequential approach where an unsaturated precursor is first subjected to asymmetric dihydroxylation to install the vicinal diol, followed by a separate oxidative lactonization step.
Section 1: Direct Oxidative Lactonization of Polyol Precursors
The most direct route involves the selective oxidation of a precursor containing a 1,4-diol substructure. The key to success is chemoselectivity—preferentially oxidizing the primary alcohol that will form the lactone over the secondary alcohol of the diol side-chain.
Method A: Transition Metal-Catalyzed Oxidations
Transition metal catalysis offers powerful, efficient, and often environmentally benign pathways for the dehydrogenative cyclization of diols.[2]
1. Ruthenium-Based Catalysis
-
Expertise & Rationale: Ruthenium complexes are exceptionally effective for the oxidative lactonization of 1,4-diols.[3] Systems like Cp*Ru(PN) complexes operate via a bifunctional mechanism where the metal center and the ligand cooperate to facilitate alcohol dehydrogenation.[3] The reaction typically proceeds through a hydroxyaldehyde intermediate which cyclizes to a lactol, followed by a second dehydrogenation to the lactone.[3] Acetone often serves as both a solvent and an inexpensive hydrogen acceptor, making the process atom-economical.[2][3] For substrates where thermodynamic equilibrium is unfavorable, acceptorless dehydrogenation can be achieved, though this often requires higher temperatures to drive off the H₂ gas.[2][4]
-
Trustworthiness & Self-Validation: The reaction progress can be easily monitored by TLC (disappearance of the polar diol) or GC-MS (appearance of the lactone product). The high selectivity of many modern ruthenium catalysts often leads to clean reaction profiles, simplifying purification.
Protocol 1: Ru-Catalyzed Oxidative Lactonization in Acetone
Materials:
-
1,4-Diol Precursor (e.g., a 1,4,5,6-tetrahydroxyalkane derivative)
-
[Cp*RuCl(diop)] or similar Ru-catalyst (1-2 mol%)
-
Potassium tert-butoxide (KOtBu) (10 mol%)
-
Anhydrous Acetone (as solvent and H₂ acceptor)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the Ru-catalyst (0.02 eq) and KOtBu (0.1 eq).
-
Add the 1,4-diol precursor (1.0 eq) dissolved in anhydrous acetone.
-
Heat the reaction mixture to reflux (approx. 56 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target lactone.
2. Platinum-on-Carbon (Pt/C) Catalysis
-
Expertise & Rationale: For applications demanding greener chemistry, heterogeneous Pt/C catalysis using molecular oxygen as the terminal oxidant in water is an excellent choice.[5] This system avoids organic solvents and harsh reagents. The reaction proceeds in two stages on the catalyst surface: dehydrogenation of the diol to a hydroxyaldehyde, followed by its oxidative lactonization.[6]
-
Trustworthiness & Self-Validation: The catalyst's heterogeneous nature allows for simple recovery via filtration and potential reuse, a key validation of its stability.[5] Product isolation is often simplified as the catalyst is easily removed.
Method B: Copper/Nitroxyl Radical-Catalyzed Aerobic Oxidation
-
Expertise & Rationale: The combination of a copper salt and a nitroxyl radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), creates a highly efficient system for aerobic oxidation under exceptionally mild conditions (room temperature, ambient air).[7][8] This method is renowned for its exquisite chemoselectivity. The Cu/TEMPO system, in particular, shows a strong preference for oxidizing less-hindered primary alcohols, making it ideal for selectively targeting the C1 hydroxyl of a polyol precursor.[7][8] The catalytic cycle involves oxidation of TEMPO to the active N-oxoammonium ion, which performs the alcohol oxidation.[9][10]
-
Trustworthiness & Self-Validation: The mildness of the reaction conditions minimizes side reactions like epimerization or degradation of sensitive functional groups. The high selectivity provides inherent validation; if the primary alcohol is oxidized, the secondary alcohols of the vicinal diol should remain untouched, a fact confirmable by NMR spectroscopy of the final product.
Protocol 2: Cu/TEMPO-Catalyzed Aerobic Oxidative Lactonization
Materials:
-
1,4-Diol Precursor
-
Cu(OAc)₂ (5 mol%)
-
TEMPO (5 mol%)
-
Acetonitrile or Dichloromethane
-
Ambient Air or O₂ balloon
Procedure:
-
Dissolve the 1,4-diol precursor (1.0 eq) in the chosen solvent in a round-bottom flask open to the air (or equipped with an O₂ balloon).
-
Add Cu(OAc)₂ (0.05 eq) and TEMPO (0.05 eq) to the solution.
-
Stir the reaction vigorously at room temperature. The solution will typically turn green.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).
-
Quench the reaction by adding a few drops of saturated aqueous Na₂S₂O₃ solution.
-
Concentrate the mixture and purify by silica gel chromatography to yield 5-(1,2-dihydroxyethyl)dihydrofuran-2-one.
Method C: Activated DMSO and Hypervalent Iodine Reagents
These stoichiometric methods are mainstays of organic synthesis due to their reliability, mild conditions, and broad functional group tolerance, making them suitable for late-stage applications on complex molecules.
1. Swern Oxidation
-
Expertise & Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to generate the reactive chloro(dimethyl)sulfonium chloride species.[11] This reagent reacts with the primary alcohol of the precursor to form an alkoxysulfonium salt. A hindered base, like triethylamine, then induces an intramolecular elimination to yield the aldehyde, which rapidly cyclizes to the lactol.[11] A second equivalent of the oxidant is then required to convert the lactol to the final lactone. A key advantage is that the reaction is performed under anhydrous, cryogenic conditions (-78 °C), which prevents over-oxidation to the carboxylic acid and minimizes side reactions.[12][13][14]
-
Trustworthiness & Self-Validation: The reaction's outcome is highly predictable. The low temperatures lock down reactivity, ensuring that only the desired oxidation occurs. The formation of volatile byproducts (CO, CO₂, dimethyl sulfide) drives the reaction to completion.[11]
2. Dess-Martin Periodinane (DMP)
-
Expertise & Rationale: DMP is a hypervalent iodine(V) reagent that offers a very mild and neutral environment for oxidizing alcohols.[15][16] It operates at room temperature and avoids the use of toxic heavy metals.[15] Like the Swern oxidation, it will convert the primary alcohol to an aldehyde/lactol, which can be further oxidized to the lactone with excess reagent. Its neutrality is particularly advantageous for substrates sensitive to acid or base.[15]
-
Trustworthiness & Self-Validation: The reaction is typically clean, and the periodinane byproduct can be easily removed during aqueous workup.[16] The mildness ensures that stereocenters adjacent to the newly formed carbonyl are less prone to epimerization.[17]
Protocol 3: Dess-Martin Periodinane Oxidation to Lactone
Materials:
-
1,4-Diol Precursor with protected 1,2-diol side-chain
-
Dess-Martin Periodinane (DMP) (2.2 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
Procedure:
-
Dissolve the diol precursor (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add DMP (2.2 eq) in one portion. The mixture may become slightly cloudy.
-
Stir at room temperature and monitor by TLC. The reaction is often complete in 1-3 hours.
-
Upon completion, dilute the reaction with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.
-
Shake vigorously until the layers are clear. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel chromatography.
-
If a protected diol was used, perform a subsequent deprotection step (e.g., acid-catalyzed hydrolysis of an acetonide).
Section 2: Tandem Dihydroxylation-Oxidation Strategy
-
Expertise & Rationale: The Sharpless Asymmetric Dihydroxylation is the premier method for converting an alkene into a chiral vicinal diol with high enantioselectivity.[18][19][20][21] By choosing between the two commercially available catalyst mixtures, AD-mix-α and AD-mix-β, one can predictably access either enantiomer of the diol product.[21] This reaction can be performed on a precursor such as 5-vinyldihydrofuran-2(3H)-one or a related acyclic unsaturated ester that can be subsequently cyclized.
-
Trustworthiness & Self-Validation: The high enantiomeric excesses and predictable facial selectivity based on the ligand choice are hallmarks of this Nobel Prize-winning reaction, providing a robust and validated method for introducing chirality.[20]
Workflow: Tandem Synthesis
Caption: Tandem workflow for synthesizing the target lactone.
Protocol 4: Sharpless Asymmetric Dihydroxylation
Materials:
-
Alkene Precursor
-
AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol and Water (1:1 solvent system)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Prepare a 1:1 mixture of t-BuOH and water.
-
In a round-bottom flask, vigorously stir the alkene precursor (1.0 eq) and methanesulfonamide (1.1 eq) in the t-BuOH/water solvent at room temperature until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the appropriate AD-mix (approx. 1.4 g per mmol of alkene) in one portion. The slurry will turn yellow-green.
-
Stir at 0 °C, monitoring by TLC. The reaction may take 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude diol by silica gel chromatography.
Section 3: Comparative Analysis and Reagent Selection
Choosing the optimal reagent depends on the substrate's complexity, the required scale, and available laboratory equipment.
Table 1: Comparison of Oxidation Reagents for Lactonization
| Reagent System | Type | Conditions | Key Advantages | Key Limitations |
| Ru-Catalysis | Catalytic | 50-100 °C | High efficiency, good for scale-up, acceptorless options available.[2][3] | Requires inert atmosphere, catalyst cost, higher temperatures. |
| Pt/C, O₂ | Catalytic | 80 °C, H₂O | Environmentally benign (uses O₂/water), catalyst is recyclable.[5] | May not be suitable for water-sensitive substrates. |
| Cu/TEMPO, Air | Catalytic | Room Temp. | Extremely mild, highly chemoselective for 1° alcohols, uses air.[7][8] | Can be slow, catalyst can be sensitive to some functional groups. |
| Swern Oxidation | Stoichiometric | -78 °C | Excellent functional group tolerance, avoids over-oxidation.[11][13] | Cryogenic temperatures required, toxic and odorous byproducts.[11] |
| Dess-Martin (DMP) | Stoichiometric | Room Temp. | Neutral conditions, easy workup, tolerates sensitive groups.[15][16] | Stoichiometric waste, reagent can be expensive and moisture-sensitive. |
Logic Diagram for Reagent Selection
Caption: Decision tree for selecting an appropriate oxidation reagent.
Conclusion
The synthesis of 5-(1,2-dihydroxyethyl)dihydrofuran-2-one is a testament to the power and necessity of selective oxidation reagents in modern organic chemistry. For direct lactonization of polyol precursors, catalytic methods using Ruthenium or Copper/TEMPO offer elegant and efficient solutions under varying degrees of mildness, with Cu/TEMPO being particularly suited for highly functionalized substrates.[3][8] For complex syntheses where absolute reliability and functional group tolerance are paramount, classic stoichiometric reagents like the Dess-Martin periodinane and the Swern oxidation protocol remain indispensable tools.[11][15] Furthermore, the ability to strategically combine high-precision reactions, such as the Sharpless asymmetric dihydroxylation with a subsequent selective oxidation, provides a robust pathway for the asymmetric synthesis of this and other complex chiral molecules. The choice of reagent should be guided by a thorough understanding of both the substrate's properties and the reagent's mechanism, as detailed in this guide.
References
-
Cho, S. et al. (2007). An Efficient Oxidative Lactonization of 1,4-Diols Catalyzed by Cp*Ru(PN) Complexes. Organic Letters. Available at: [Link]
-
Xie, X., & Stahl, S. S. (2015). Cu/nitroxyl catalysts promote a highly efficient and selective aerobic oxidative lactonization of diols. Journal of the American Chemical Society, 137, 3767-3770. Available at: [Link]
-
Zhang, J. et al. (2005). Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones. Organometallics. Available at: [Link]
-
Xie, X., & Stahl, S. S. (2015). Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols. Journal of the American Chemical Society. Available at: [Link]
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Wang, D. et al. (2022). Aerobic Oxidative Lactonization of Diols at Room Temperature Over Defective Titanium-Based Oxides in Water. SSRN. Available at: [Link]
-
Organic Chemistry, Reaction Mechanism. (2021). Swern Oxidation. YouTube. Available at: [Link]
- GAF Chemicals Corp. (1990). Production of lactones from diols. Google Patents.
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-
Krische, M. J. et al. (2021). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. PMC. Available at: [Link]
-
Zhang, J. et al. (2005). Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones. Organometallics. Available at: [Link]
-
Bobbitt, J. M. et al. (2011). TEMPO-Mediated Oxidations. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Learner. (n.d.). Swern Oxidation: Definition, Examples, Mechanism, and Applications. Chemistry Learner. Available at: [Link]
-
Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. Available at: [Link]
-
Gangu, K. K. et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
-
Ciriminna, R. et al. (2019). Proposed mechanisms for the TEMPO mediated oxidation reaction of alcohols in a basic medium. ResearchGate. Available at: [Link]
-
Wipf Group. (2006). Alcohol Oxidations. University of Pittsburgh. Available at: [Link]
-
Gangu, K. K. et al. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia MDPI. Available at: [Link]
-
Pariza, R. J. et al. (1997). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. Available at: [Link]
-
Wang, T. et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Dihydroxylation. Wikipedia. Available at: [Link]
-
Wang, Y. et al. (2016). Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. PMC. Available at: [Link]
-
De, A. et al. (2007). Oxidation of α,ω-Diols Using the Dess-Martin Periodinane. ResearchGate. Available at: [Link]
-
Hansen, T. M. et al. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44, 57-59. Available at: [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,4-Butanetriol. Wikipedia. Available at: [Link]
-
Wang, Y. et al. (2016). Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. ResearchGate. Available at: [Link]
-
Wipf Group. (2007). Alcohol Oxidations. University of Pittsburgh. Available at: [Link]
-
Farihahusnah, H. et al. (2023). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ResearchGate. Available at: [Link]
- Mitsubishi Chemical Corp. (2005). Process for preparing 1,2,4-butanetriol. Google Patents.
-
PubChem. (n.d.). 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Al-Mughaid, H. et al. (2021). Synthesis of functional furan derivatives by oxidation of furans and formylfurans with hydrogen peroxide. ResearchGate. Available at: [Link]
-
Alibés, R. et al. (2006). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Available at: [Link]
-
Kim, B. S. et al. (2018). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Available at: [Link]
-
Naval Surface Weapons Center. (1982). 1,2,4-Butanetriol: Analysis and Synthesis. DTIC. Available at: [Link]
-
Badovskaya, L. A., & Povarova, L. V. (2009). OXIDATION OF FURANS. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Jiangsu Ocean University. (2020). Preparation method of (S) -1,2, 4-butanetriol. Google Patents.
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Troubleshooting & Optimization
Controlling temperature gradients for optimal lactone stability
Technical Support Center: Lactone Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert insights and practical solutions for controlling temperature gradients and other critical factors to ensure the optimal stability of lactone-containing compounds. Lactones are prevalent motifs in pharmaceuticals and natural products, but their inherent susceptibility to hydrolysis presents a significant challenge. This resource offers a structured approach to troubleshooting common stability issues and provides validated protocols to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of lactone instability in experimental settings?
A1: The primary cause of instability is the hydrolysis of the cyclic ester bond. This reaction, often called lactonolysis, opens the ring to form the corresponding hydroxy acid. This process is reversible and exists in a pH-dependent equilibrium.[1] At physiological pH (around 7.4), the equilibrium often favors the open, inactive hydroxy acid form, which is a major challenge in drug development, particularly for compounds like camptothecin and its derivatives.[2][3]
Q2: How does temperature directly impact lactone stability?
A2: Temperature is a critical factor that accelerates the rate of hydrolysis.[4][5] Like most chemical reactions, the hydrolysis of lactones proceeds faster at higher temperatures according to the Arrhenius equation. This means that even at a stable pH, increasing the temperature from 4°C (refrigerated) to 25°C (ambient) or 37°C (physiological) can dramatically decrease the half-life of the lactone.[6] Therefore, controlling temperature is paramount for preserving the integrity of your compound in solution.
Q3: Which is more important for lactone stability: pH or temperature?
A3: Both are critically important, and their effects are synergistic. Hydrolysis is catalyzed by both acid and base, meaning that deviation from a typically optimal, slightly acidic pH (e.g., pH 4-5) will increase the rate of ring-opening.[4][7] However, this pH-dependent degradation is also temperature-dependent. For instance, a lactone might be reasonably stable at pH 7.4 when stored at 4°C, but will hydrolyze rapidly at the same pH when incubated at 37°C.[3] The most challenging scenario is the combination of high pH and high temperature.
Q4: Are all lactones equally unstable?
A4: No, stability varies significantly based on the ring size and steric hindrance.
-
Ring Strain: Smaller rings, such as β-lactones (4-membered rings), are highly strained and generally more susceptible to hydrolysis than the more stable γ-lactones (5-membered rings) or δ-lactones (6-membered rings).[7]
-
Substituents: The electronic and steric properties of substituents on the lactone ring can influence stability. For instance, macrolide antibiotics, which are large-ring lactones, have varying stabilities depending on their complex structures.[8][9]
Q5: How should I prepare and store stock solutions of lactone-containing compounds?
A5: Proper preparation and storage are fundamental to ensuring reproducible experimental results.
-
Solvent Choice: Prepare primary stock solutions in a dry, aprotic organic solvent such as DMSO or anhydrous ethanol, in which the lactone ring is stable.[10]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[10]
-
Protection from Light: Use amber vials or wrap containers in foil to protect light-sensitive compounds.[10]
-
Inert Atmosphere: For highly sensitive compounds or long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound is losing activity in my cell-based assay (incubated at 37°C, pH 7.4).
-
Probable Cause: This is a classic scenario of temperature- and pH-mediated hydrolysis. At 37°C and physiological pH, the equilibrium between the active lactone and the inactive hydroxy acid shifts towards the hydroxy acid form. For the anticancer drug camptothecin at pH 7.4 and 37°C, the half-life of the lactone form can be as short as 11-22 minutes in biological media.[3]
-
Causality Explained: The hydroxide ions present at pH 7.4 act as nucleophiles, attacking the carbonyl carbon of the ester. The elevated temperature provides the necessary activation energy for this reaction to proceed rapidly, leading to ring-opening.
-
Solutions & Protocol:
-
Minimize Incubation Time: Design your experiment to use the shortest possible incubation time that still yields a measurable biological effect.
-
Prepare Fresh Dilutions: Do not prepare working solutions in aqueous buffers and let them sit. Add the lactone stock solution to your cell culture medium immediately before adding it to the cells.[10]
-
pH Optimization (If Possible): If your experimental system allows, consider running the assay at a slightly more acidic pH (e.g., pH 6.5-7.0), where the lactone form is more stable. However, you must first validate that this pH change does not adversely affect your cells or other assay components.
-
Quantify Stability Under Assay Conditions: Run a parallel experiment without cells to measure the rate of lactone degradation in your specific medium at 37°C. This will provide a baseline for how much active compound is present at different time points. (See Protocol 1 below).
-
Issue 2: I see a new, more polar peak appearing in my HPLC analysis over time.
-
Probable Cause: The new, more polar peak is almost certainly the ring-opened hydroxy acid degradant. The carboxylic acid group of the new compound is more polar than the parent lactone's ester group, causing it to elute earlier on a reverse-phase HPLC column.
-
Causality Explained: Reverse-phase HPLC separates compounds based on hydrophobicity. The conversion of the neutral, cyclic ester (lactone) to an ionized carboxylate (at neutral or basic pH) or a polar carboxylic acid (at acidic pH) significantly reduces its retention time.
-
Solutions & Protocol:
-
Confirm Identity: Confirm the identity of the new peak using LC-MS. The mass of the new peak should correspond to the mass of the parent lactone plus the mass of one molecule of water (M + 18).
-
Optimize HPLC Method: Ensure your HPLC method can adequately resolve the lactone and hydroxy acid peaks. A gradient elution is often necessary. (See Protocol 2 below).
-
Control Sample Environment: The degradation may be happening in your sample vial within the autosampler. Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C) to minimize degradation while samples are waiting for injection. If the mobile phase is aqueous and near neutral pH, degradation can also occur post-injection. Consider using a mobile phase with a slightly acidic pH (e.g., pH 3-5) to stabilize the lactone during the chromatographic run.
-
Issue 3: My results are inconsistent from day to day, even when using the same stock solution.
-
Probable Cause: This issue often points to instability in the stock solution itself or inconsistent handling procedures.
-
Causality Explained: If the stock solution was prepared in a solvent that was not fully anhydrous, slow hydrolysis can occur even at low temperatures. Repeated freeze-thaw cycles can introduce moisture into the solution, accelerating degradation. Inconsistent timing between the preparation of diluted aqueous samples and their use in an assay can also lead to variable levels of degradation.[10]
-
Solutions & Protocol:
-
Re-evaluate Stock Solution Preparation: Use high-quality, anhydrous DMSO. Ensure it is stored properly with desiccant to prevent water absorption.
-
Implement Single-Use Aliquots: When you first prepare a stock solution, immediately divide it into small, single-use aliquots in properly sealed vials. This prevents contamination and degradation of the main stock.[10]
-
Standardize Your Workflow: Create a strict, timed protocol for diluting your stock solution into aqueous buffers and for the time between preparation and use. For example, "Working solutions must be prepared in buffer X no more than 5 minutes before being added to the assay plate."
-
Verify Stock Concentration: Periodically check the concentration and purity of a representative aliquot from your stock using your validated HPLC method to ensure it has not degraded over time.
-
Data Presentation & Key Stability Parameters
Understanding the kinetics of lactone hydrolysis is crucial for experimental design. The table below presents representative data for the stability of two well-studied lactones, γ-Butyrolactone (GBL) and the anticancer drug Camptothecin (CPT), under different conditions.
Table 1: Representative Stability Data for Lactones Under Various Conditions
| Compound | Medium/Solvent | pH | Temperature (°C) | Half-Life (t½) / Equilibrium State | Reference(s) |
| γ-Butyrolactone (GBL) | Pure Water | ~7 | Ambient | Reaches 2:1 equilibrium (GBL:GHB) over months | [4],[11] |
| Aqueous Buffer | 2.0 | Ambient | Reaches 2:1 equilibrium (GBL:GHB) within days | [4],[11] | |
| Aqueous Buffer | 12.0 | Ambient | Complete conversion to GHB within minutes | [4],[11] | |
| Aqueous Solution | 7.4 | Ambient | Non-enzymatic half-life is ~1000 days | [4] | |
| Camptothecin (CPT) | Phosphate Buffer | 7.3 | Not Specified | 29.4 minutes | [2] |
| Phosphate Buffer | 7.6 | Not Specified | Shorter than at pH 7.3 | [2] | |
| Human Plasma | 7.4 | 37 | 11 minutes | [3] | |
| Whole Blood | 7.4 | 37 | 22 minutes | [3] |
Note: GHB refers to γ-hydroxybutyrate, the ring-opened form of GBL. Data are illustrative of the principles discussed.
Visualizations of Lactone Stability Concepts
Diagram 1: Lactone-Hydroxy Acid Equilibrium
This diagram illustrates the key equilibrium that governs lactone stability. The reaction is driven towards the inactive, open-ring hydroxy acid form by elevated temperature and pH (both acidic and basic conditions, though the basic route is often more problematic experimentally).
Caption: Logical workflow for troubleshooting lactone degradation.
Experimental Protocols
Protocol 1: Kinetic Analysis of Lactone Stability in Aqueous Buffer
This protocol outlines a method to determine the hydrolysis rate of a lactone under specific experimental conditions (e.g., in cell culture media at 37°C).
Objective: To determine the half-life (t½) of a lactone in a specific aqueous medium.
Materials:
-
Lactone compound of interest
-
Anhydrous DMSO
-
Aqueous buffer or medium of interest (e.g., PBS, RPMI-1640)
-
Temperature-controlled incubator or water bath (e.g., 37°C)
-
HPLC system with UV or MS detector
-
Validated HPLC method (see Protocol 2)
-
Autosampler vials
Procedure:
-
Preparation: Prepare a concentrated stock solution of the lactone (e.g., 10 mM) in anhydrous DMSO.
-
Initiate Reaction: Warm the aqueous buffer to the desired temperature (e.g., 37°C). To initiate the degradation study, add a small volume of the DMSO stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to mimic assay conditions. Mix thoroughly.
-
Time Point Zero (t=0): Immediately after mixing, withdraw the first sample, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and place it in an HPLC vial. This is your t=0 sample.
-
Incubation and Sampling: Place the remaining solution in the incubator. Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected stability of the lactone. Quench each sample immediately after collection.
-
HPLC Analysis: Analyze all samples using a validated HPLC method that separates the lactone from its hydroxy acid form.
-
Data Analysis:
-
For each time point, calculate the percentage of the lactone remaining relative to the t=0 sample (AreaLactone / (AreaLactone + AreaHydroxy Acid)).
-
Plot the natural logarithm of the percentage of remaining lactone versus time.
-
If the hydrolysis follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life using the formula: t½ = 0.693 / k .
-
Protocol 2: Reverse-Phase HPLC Method for Lactone/Hydroxy Acid Separation
This protocol provides a general starting point for developing an HPLC method to monitor lactone hydrolysis.
Objective: To achieve baseline separation between a lactone and its more polar hydroxy acid degradant.
Instrumentation & Columns:
-
HPLC System: Standard system with a pump, autosampler (preferably temperature-controlled), and a UV-Vis or PDA detector. LC-MS is preferred for peak identity confirmation.
-
Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic pH helps to keep the hydroxy acid in its neutral form and sharpens its peak shape, while also stabilizing the lactone during analysis.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA.
-
Detector Wavelength: Set to the λmax of the lactone. A PDA detector is useful for checking peak purity.
-
Column Temperature: 30-40°C can improve peak shape, but monitor for on-column degradation.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Injection Volume: 5-20 µL.
Gradient Elution (Example):
-
Initial Conditions: Start with a mobile phase composition that retains the hydroxy acid peak (e.g., 95% A, 5% B).
-
Gradient: Over 10-15 minutes, ramp up to a higher concentration of organic solvent to elute the more hydrophobic lactone (e.g., to 5% A, 95% B).
-
Hold & Re-equilibration: Hold at high organic content for 2-3 minutes to wash the column, then return to initial conditions and allow the column to re-equilibrate for 5-10 minutes before the next injection.
Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. [12][13][14]
References
-
The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. (n.d.). Gamma-Butyrolactone. Inchem.org. [Link]
-
Chourpa, I., Millot, J. M., Manfait, M., & Dufer, J. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1379(3), 353-366. [Link]
-
Atlas. (n.d.). Solved: Explain stability of macrolide antibiotics with suitable examples. [Link]
-
Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
Le, T. M., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Bioconjugate Chemistry, 29(9), 3145-3154. [Link]
-
Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). The chemical interconversion of GHB and GBL. ResearchGate. [Link]
-
El-Gendy, A. A., & El-Sayed, I. H. (2007). Kinetic and thermodynamic analysis of 10-hydroxy-camptothecin hydrolysis at physiological pH. INIS-IAEA. [Link]
-
Rorrer, J., et al. (2022). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. [Link]
-
Rorrer, J., et al. (2022). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Catalysis, 12(20), 12693-12704. [Link]
-
Fatmi, S., et al. (2021). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. ASJP. [Link]
-
Mi, Z., & Burke, T. G. (1994). Differential interactions of camptothecin lactone and carboxylate forms with human blood components. Biochemistry, 33(42), 12540-12545. [Link]
-
Chappell, J. (n.d.). Qualitative Analysis of Gamma-Butyrolactone (GBL) to Gamma-Hydroxybutyric Acid (GHB) Conversion. University of Tennessee at Chattanooga. [Link]
-
Giovanella, B. C. (2003). Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function. Annals of the New York Academy of Sciences, 1002, 11-21. [Link]
-
Wurster, D. E., & Aburub, A. (2006). The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. Journal of Pharmaceutical Sciences, 95(7), 1540-1548. [Link]
-
Novak, P., et al. (2022). An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. The Journal of Organic Chemistry, 87(3), 1848-1854. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
Sources
- 1. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential interactions of camptothecin lactone and carboxylate forms with human blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inchem.org [inchem.org]
- 5. The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 7. researchgate.net [researchgate.net]
- 8. atlas.org [atlas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
Synonyms: 2-Deoxy-hexono-1,4-lactone; Dihydro-5-(1,2-dihydroxyethyl)-2(3H)-furanone.
CAS Registry Number: 61989-58-0 (Generic) / Specific stereoisomers vary.
Molecular Formula:
Executive Summary & Application Scope
This guide details the structural elucidation of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one , a critical chiral building block often encountered in the synthesis of nucleoside analogs, statins, and modified carbohydrates.
Unlike simple lactones, this molecule possesses a labile dihydroxyethyl side chain and a flexible gamma-lactone ring . Successful analysis requires distinguishing between ring puckering conformers and rotamers of the side chain. This guide compares spectral performance across solvents (DMSO-d₆ vs. D₂O) and contrasts the profile with the structural analog
Experimental Protocol: Sample Preparation
To ensure reproducibility and detection of hydroxyl protons, follow this self-validating protocol.
Reagents & Equipment
-
Analyte: >98% purity 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one.
-
Primary Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (for full proton assignment including -OH).
-
Secondary Solvent: D₂O (99.9% D) (for confirming exchangeable protons).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving H-3 diastereotopic protons).
Step-by-Step Preparation
-
Desiccation: Dry the sample in a vacuum desiccator over
for 4 hours. Rationale: Hygroscopic diols absorb atmospheric water, broadening OH signals and obscuring the H-5/H-6 region. -
Solvation (DMSO-d₆): Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.
-
Validation: Shake vigorously. If solution is cloudy, sonicate for 30 seconds.[1]
-
-
Acquisition Parameters:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of OH protons).
-
Scans (NS): 64 (to resolve minor rotameric splitting).
-
Spectral Analysis: Assignments & Chemical Shifts
The spectrum is divided into three distinct zones: the Lactone Ring System , the Chiral Linker , and the Terminal Hydroxymethyl .[1]
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Proton Label | Chemical Shift ( | Multiplicity | Structural Insight | |
| Side Chain | OH-6 | 4.60 - 4.70 | t (broad) | Terminal primary alcohol. Disappears in | |
| Side Chain | OH-5 | 4.95 - 5.05 | d | Secondary alcohol. Diagnostic for side-chain stereochemistry. | |
| Ring | H-4 | 4.35 - 4.45 | ddd | The "Gateway" proton linking ring to side chain.[1] Deshielded by ring oxygen. | |
| Side Chain | H-5 | 3.65 - 3.75 | m | - | Chiral center of the side chain. Overlaps often occur here. |
| Side Chain | H-6a/6b | 3.35 - 3.50 | m | Diastereotopic methylene protons adjacent to OH. | |
| Ring | H-2a/2b | 2.45 - 2.60 | m | - | |
| Ring | H-3a/3b | 1.75 - 2.25 | m | - |
Note: Shifts are referenced to TMS (
0.00).[1][2] Values represent the erythro isomer (e.g., 2-deoxy-D-ribonolactone derivatives). The threo isomers may show H-4 shifts upfield by ~0.1-0.2 ppm due to shielding effects.
Comparative Analysis: Performance vs. Alternatives
Comparison A: Solvent Systems (DMSO-d₆ vs. D₂O)
The choice of solvent fundamentally alters the information density of the spectrum.
| Feature | DMSO-d₆ (Recommended) | D₂O (Alternative) |
| Hydroxyl Protons | Visible: Sharp doublets/triplets. Allows determination of H-bonding networks.[3] | Invisible: Exchange with D₂O (HOD peak at ~4.79 ppm).[1] |
| Coupling Information | High: | Low: Loss of OH coupling simplifies H-5/H-6 multiplets but removes conformational data. |
| Spectral Clarity | Moderate: Residual water (~3.33 ppm) can obscure H-6 signals. | High: Very clean baseline, ideal for quantification of the lactone core.[1] |
Comparison B: Structural Analog ( -Valerolactone)
To understand the electronic impact of the dihydroxyethyl group, we compare it to
-
H-4 Shift:
-
GVL:[1]
~4.6 ppm.[4] -
Target Molecule:
~4.4 ppm. -
Insight: Surprisingly, the dihydroxyethyl group can cause a slight upfield shift or remain similar depending on the stereochemistry, whereas the methyl group in GVL is electron-donating. However, the linewidth of H-4 in the target molecule is significantly broader due to coupling with the complex side chain (H-5), whereas GVL H-4 couples only to a methyl doublet.
-
-
H-5/H-6 Region:
-
GVL: Empty (Methyl is at
1.4 ppm).[1] -
Target Molecule: Crowded region (3.4 - 3.8 ppm).
-
Advanced Visualization: Connectivity & COSY Correlations
The following diagram illustrates the COSY (Correlation Spectroscopy) pathway. This is the "logic map" for assigning the spectrum. If you do not see these correlations, the ring structure may be hydrolyzed (ring-opened).
Figure 1: COSY Correlation Network. The yellow arrow (H4 -> H5) is the critical connectivity proving the side chain is intact and attached to the lactone ring.
Troubleshooting & Causality
Issue 1: H-5 and H-6 signals appear as a broad blob.
-
Cause: Rapid exchange of hydroxyl protons due to trace water or acid in the solvent.
-
Solution: Add a single drop of
to the NMR tube. This collapses the OH coupling, simplifying H-5 and H-6 into sharper multiplets (though OH signals will vanish).
Issue 2: Doublet at ~1.4 ppm appears.
-
Cause: This indicates the presence of Acetaldehyde or Lactic Acid impurities, or reduction of the side chain to a methyl group (degradation to GVL analog).[1]
-
Action: Check integration.[5][6] If 1:1 ratio with ring protons, the product has degraded.[1]
Issue 3: H-4 signal shifts to ~3.8 ppm.
-
Cause:Hydrolysis. The lactone ring has opened to form the free acid (carboxylate).
-
Verification: Check IR for loss of the carbonyl stretch at ~1775 cm⁻¹ (lactone) and appearance of broad carboxylate bands.
References
-
PubChem. (2025).[7] 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one Compound Summary. National Library of Medicine. [Link]
-
Bubb, W. A. (2003).[1] NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Magnetic Resonance in Chemistry. [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for solvent residual peak validation). [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 5. ekwan.github.io [ekwan.github.io]
- 6. 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum [chemicalbook.com]
- 7. 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one | C6H10O4 | CID 558881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: HPLC Enantioseparation of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
This guide outlines high-performance liquid chromatography (HPLC) strategies for the enantioseparation of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one . This compound, structurally identified as a hexonic acid
Separating its enantiomers (e.g., separating L-Gulono-1,4-lactone from D-Gulono-1,4-lactone ) is challenging due to the compound's high polarity, lack of strong chromophores, and the presence of multiple hydroxyl groups that can cause peak tailing.[1][2]
Executive Summary: The Separation Challenge
The separation of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one enantiomers requires a system capable of differentiating stereoisomers based solely on the spatial arrangement of the C5-ring chiral center and the C1'-sidechain chiral center.[1][2]
-
Target Analyte: 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one (e.g., L-Gulono-1,4-lactone).[1][2]
-
Key Difficulty: High polarity and weak UV absorbance (only end-absorption <210 nm).[1][2]
-
Recommended Strategy:
Comparative Analysis of HPLC Methods
We compare the two most robust methodologies: Amylose-Based CSP (Normal Phase) vs. Cyclodextrin-Based CSP (Reversed Phase) .[1][2]
Method A: Amylose-Based CSP (Normal Phase)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).[1][2]
-
Mechanism: Hydrogen bonding and dipole-dipole interactions within the amylose helical groove.[1][2]
-
Best For: High-purity analysis, preparative isolation, and QC of raw materials.[2]
Method B: Cyclodextrin-Based CSP (Reversed Phase)
-
Column: Astec Cyclobond I 2000 (
-Cyclodextrin bonded).[1][2] -
Mechanism: Inclusion complexation of the lactone ring into the hydrophobic cavity + hydrogen bonding at the rim.
-
Best For: Aqueous samples, biological fluids, and LC-MS applications.[2][3]
Performance Comparison Matrix
| Feature | Method A: Amylose CSP (Normal Phase) | Method B: Cyclodextrin CSP (Reversed Phase) |
| Column Type | Chiralpak AD-H / IA | Astec Cyclobond I 2000 |
| Mobile Phase | Hexane / Ethanol / IPA | Water / Methanol (Buffer pH 4-6) |
| Selectivity ( | High (> 1.5) | Moderate (1.1 - 1.[1][2]3) |
| Resolution ( | Excellent (> 3.0) | Good (> 1.5) |
| Detection Limit | Higher (UV 210 nm limitation) | Lower (Compatible with MS/RI) |
| Sample Solubility | Low (Requires IPA/EtOH dissolution) | High (Water soluble analyte) |
| Robustness | Sensitive to water content | Very Robust |
| Cost per Run | High (Solvent consumption) | Low (Aqueous mobile phase) |
Detailed Experimental Protocols
Protocol A: Normal-Phase Separation (Gold Standard)
This method provides the highest resolution and is recommended for determining enantiomeric excess (ee%) during synthesis.
-
Instrument: HPLC with UV-Vis (DAD) or Refractive Index (RI) detector.[1][2]
-
Column: Chiralpak AD-H (
mm, 5 µm).[1][2] -
Mobile Phase:
-
Temperature:
. -
Detection: UV at 210 nm (or RI for higher sensitivity).[1][2]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Filter through 0.45 µm PTFE filter.[2]
-
Expected Retention:
Expert Insight: The hydroxyl groups on the ethyl side chain interact strongly with the carbamate groups of the amylose selector. Using Ethanol instead of IPA often improves peak shape for this specific dihydroxy compound due to better solvation of the polar side chain.
Protocol B: Reversed-Phase Separation (Biological/MS)
This method is ideal when the sample is already in an aqueous buffer (e.g., enzymatic reaction mixes).
-
Instrument: HPLC-MS or HPLC-UV.
-
Column: Chiralpak IA-3 or Astec Cyclobond I 2000 (
mm).[1][2] -
Mobile Phase:
-
Flow Rate: 0.8 mL/min.[2]
-
Temperature:
(Lower temperature enhances inclusion complex stability).[1][2] -
Detection: MS (ESI-Positive, SIM mode for
or ) or UV 210 nm.[1][2] -
Sample Prep: Dilute aqueous sample 1:10 with Mobile Phase A.
Mechanism of Chiral Recognition
The separation relies on the "Three-Point Interaction" model.[2] For 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one, the interactions are:
-
H-Bond Donor: The C2-Carbonyl oxygen of the lactone ring.[1][2]
-
Steric Fit: The lactone ring geometry fitting into the chiral groove (Amylose) or cavity (Cyclodextrin).
Figure 1: Mechanistic pathway of chiral recognition between the lactone analyte and the Amylose-based stationary phase.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of -OH groups with residual silanols.[1][2] | Add 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) to the mobile phase (Normal Phase only).[2] |
| Low Sensitivity | Weak UV chromophore at 210 nm.[2] | Switch to Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).[1][2] |
| Broad Peaks | Slow mass transfer of polar analyte.[2] | Increase column temperature to |
| Retention Drift | Water accumulation in Normal Phase hexane.[2] | Use strictly anhydrous Hexane/Ethanol and keep mobile phase bottles capped.[2] |
References
-
Daicel Chiral Technologies. Chiralpak AD-H Instruction Manual: Separation of Hydroxy-Lactones.[1][2] Retrieved from [1][2]
-
Phenomenex. Chiral HPLC Separations: A Guide to Method Development for Polar Compounds. Retrieved from [1][2]
-
Frontiers in Plant Science. Characterization of L-Gulono-1,4-Lactone Oxidase and HPLC Analysis of Nectar Components. (2018).[1][2][5][6] Retrieved from
- Journal of Chromatography A.
-
Sigma-Aldrich (Merck). Astec Cyclobond Handbook: Separation of Polar and Ionic Enantiomers.[1][2] Retrieved from [1][2]
Sources
- 1. 2(3H)-Furanone, 5-dodecyldihydro- | C16H30O2 | CID 97747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Ascorbic Acid D and L Isomer Separation by HPLC- AppNote [mtc-usa.com]
- 5. Separation of D-Glucuronolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
Validating purity of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one using GC-MS
Executive Summary & The Analytical Challenge
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one (often associated with sugar lactones or ascorbic acid metabolites) presents a classic analytical paradox: it is a small molecule ideal for gas chromatography (GC) in terms of molecular weight (~146 Da), yet its polarity renders it unsuitable for direct analysis.
The molecule features a gamma-lactone ring and a dihydroxyethyl side chain. This structure creates two primary failure modes in standard purity assays:
-
Thermal Instability: The side-chain hydroxyls are prone to dehydration within a hot GC injector port, leading to ghost peaks and false impurity profiles.
-
Adsorption: The polar -OH groups interact strongly with silanols in the column stationary phase, causing severe peak tailing and poor quantification accuracy.
This guide objectively compares the three primary validation methodologies—Direct Injection GC, HPLC-RI, and Derivatization GC-MS (The Gold Standard) —and provides a field-proven protocol for the latter.
Comparative Analysis: Selecting the Right Methodology
The following table summarizes why derivatization is not merely an "option" but a requirement for validating high-purity standards of this lactone.
| Feature | Method A: Direct Injection GC | Method B: HPLC (RI/ELSD) | Method C: Derivatization GC-MS (Recommended) |
| Principle | Vaporization of native sample. | Liquid phase separation based on polarity.[1] | Chemical modification (Silylation) followed by GC separation.[2][3][4] |
| Thermal Stability | Critical Failure Risk. Side-chain dehydration occurs >150°C. | Excellent. Ambient temperature analysis prevents degradation. | High. TMS-derivatives are thermally stable and volatile. |
| Peak Shape | Poor. Significant tailing due to H-bonding. | Good. | Sharp, symmetrical peaks (Gaussian). |
| Structural ID | Low. Retention time match only. | Low. RI/ELSD provides no structural data. | Definitive. Mass spectrum confirms structure and identifies impurities. |
| LOD/Sensitivity | Moderate (FID). | Low (RI is universal but insensitive). | High (SIM mode capable). |
| Verdict | Avoid. Results are non-reproducible. | Acceptable for Assay. Good for bulk % but misses structural impurities. | Gold Standard for Purity. Separates enantiomers/isomers and confirms ID. |
Decision Matrix: When to Use Which Method
The following logic flow illustrates the decision-making process for analyzing hydroxylated lactones.
Figure 1: Decision matrix for selecting the analytical technique based on the required depth of data.
The Gold Standard Protocol: Silylation with BSTFA
To validate purity accurately, we must mask the polar hydroxyl groups using Trimethylsilylation . This converts the analyte into its di-TMS ether derivative, increasing volatility and stability.
Target Derivative: 5-(1,2-bis(trimethylsilyloxy)ethyl)dihydrofuran-2-one. Expected MW: ~290 Da (Parent 146 Da + 2x TMS groups [144 Da]).
Reagents & Equipment[6]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).[5]
-
Why: BSTFA is a strong silyl donor; TMCS acts as a catalyst for sterically hindered secondary hydroxyls.
-
-
Solvent: Anhydrous Pyridine.
-
Why: Acts as an acid scavenger (neutralizing HCl byproduct) and facilitates the reaction.
-
-
Equipment: GC-MS (Single Quadrupole), Capillary Column (Rxi-5Sil MS or DB-5MS equivalent).
Step-by-Step Workflow
Figure 2: Optimized derivatization workflow. Note that step 2 is critical as moisture hydrolyzes the BSTFA reagent.
Detailed Procedure
-
Preparation: Weigh ~2 mg of the lactone sample into a 2 mL GC autosampler vial.
-
Drying: If the sample is hygroscopic (common for sugar derivatives), apply a gentle stream of dry Nitrogen for 5 minutes. Moisture is the enemy of silylation.
-
Solvation: Add 500 µL of anhydrous Pyridine. Vortex until fully dissolved.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap immediately with a crimp cap (PTFE/Silicone septa).
-
Reaction: Incubate at 70°C for 45 minutes in a heating block.
-
Note: The solution should remain clear. If it turns cloudy/white precipitate forms, moisture was present (hydrolysis of BSTFA). Discard and restart.
-
-
Injection: Inject 1 µL into the GC-MS (Split 20:1).
Data Analysis & Interpretation
GC Conditions[8][9][10]
-
Column: 30m x 0.25mm x 0.25µm (5% phenyl-arylene phase).
-
Inlet: 250°C.
-
Oven: 80°C (1 min hold) → 10°C/min → 300°C (5 min hold).
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
Mass Spectral Validation (EI Source, 70eV)
You are looking for the Di-TMS derivative .
-
Molecular Ion (M+): m/z 290 (Small or absent, typical for aliphatic TMS ethers).
-
Key Fragment [M-15]: m/z 275 (Loss of methyl group from Si). Diagnostic for TMS.
-
Key Fragment [M-90]: m/z 200 (Loss of TMSOH).
-
Base Peaks: m/z 73 (TMS group) and m/z 147 (Rearrangement ion of two TMS groups).
Purity Calculation:
Self-Validating System Checks
To ensure trustworthiness (E-E-A-T), every run must include these system suitability tests:
-
Reagent Blank: Run a vial with Pyridine + BSTFA only.
-
Pass Criteria: No peaks at the retention time of the analyte.
-
-
Reaction Completeness Check: Look for a peak at the retention time of the underivatized or mono-derivatized material (if standard available).
-
Pass Criteria: >99% conversion to the Di-TMS form. Mono-TMS peaks indicate insufficient heating or wet reagents.
-
-
Linearity: 5-point calibration curve (0.1 mg/mL to 2.0 mg/mL).
-
Pass Criteria:
.
-
References
-
Sigma-Aldrich. (n.d.).[6] Derivatization Reagents for Selective Response and Detection. Retrieved from
-
Restek Corporation. (2022). Derivatization of Sugars for GC-MS: Analytical Challenges and Methods. Retrieved from
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology.
-
Moldoveanu, S., & David, V. (2018).[2] Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.
Sources
Safety Operating Guide
Operational Guide: Disposal of 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
Topic: 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one Proper Disposal Procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Lab Managers[1]
Executive Summary & Chemical Context
5-(1,2-Dihydroxyethyl)dihydrofuran-2-one (CAS: 61989-58-0), often encountered as a degradation product of L-ascorbic acid or a derivative of glucono-1,5-lactone, presents a specific set of disposal challenges.[1] While often structurally related to benign sugar lactones, it must be managed as Non-Halogenated Organic Chemical Waste .[1]
Critical Warning: Do not mistake this compound’s metabolic origins for environmental neutrality. Lactones are reactive cyclic esters; improper disposal down sanitary drains can lead to hydrolysis (ring-opening), significant Biological Oxygen Demand (BOD) spikes in wastewater, and regulatory non-compliance.[1]
Chemical Profile & Risk Assessment
Before disposal, the generator must validate the waste stream properties.[1]
| Parameter | Specification | Disposal Implication |
| Physical State | Viscous liquid or hygroscopic solid | Requires leak-proof secondary containment. |
| Reactivity | Susceptible to hydrolysis | Do not mix with strong bases (exothermic ring-opening). |
| Flammability | Combustible (Flash Point > 93°C typical) | Classified as High BTU Waste suitable for fuel blending/incineration. |
| Water Solubility | High | Do not pour down drain. High solubility facilitates rapid environmental migration. |
| RCRA Status | Non-Listed (unless mixed with listed solvents) | Manage as Non-Hazardous Chemical Waste (unless ignitable D001). |
Decision Logic: Waste Stream Selection
The following decision tree illustrates the required logic for segregating this specific lactone.
Figure 1: Decision matrix for segregating lactone waste streams. Note that even aqueous solutions are routed to organic waste to prevent environmental loading.
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation
Objective: Prevent cross-reactivity and ensure container integrity.
-
Quenching (Conditional): If the lactone was used as an intermediate in a reaction with strong nucleophiles or bases, ensure the mixture is neutralized to pH 6–8 prior to bottling.
-
Why? Unneutralized basic solutions can cause the lactone ring to open into its hydroxy-acid form, potentially generating heat or pressure in a sealed waste container.[1]
-
-
Segregation: Isolate from oxidizers (e.g., nitric acid, peroxides).[1] Lactones are organic fuels; mixing with oxidizers creates a fire hazard.
Phase 2: Packaging
Standard: Use UN-rated High-Density Polyethylene (HDPE) or Glass containers.
-
Liquid Waste:
-
Solid Waste:
-
Place in a wide-mouth HDPE jar or double-bag in 6-mil polyethylene bags before placing in a drum.
-
Phase 3: Labeling (Compliance)
Every container must carry a hazardous waste label with the following specific data:
-
Chemical Name: Write out fully: "5-(1,2-Dihydroxyethyl)dihydrofuran-2-one Waste." Do not use abbreviations or chemical formulas.
-
Constituents: List all solvents (e.g., "5% Lactone, 95% Water" or "10% Lactone, 90% Ethanol").
-
Hazard Checkbox: Mark "Irritant" and "Combustible" (if in organic solvent).
Phase 4: Storage & Pickup
-
Store in a Cool, Dry Area away from direct sunlight to prevent UV degradation or thermal expansion.[1]
-
Place inside Secondary Containment (tray) to capture potential leaks.
-
Schedule pickup with your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors) for incineration.[1]
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Although vapor pressure is low, aerosolization can cause respiratory irritation.[1]
-
PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1][4]
-
Containment:
-
Liquids: Use vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if mixed with oxidizing solvents.
-
Solids: Sweep up carefully to avoid dust generation. Use a HEPA vacuum if available.
-
-
Decontamination: Wash the surface with a dilute soap solution. The lactone is water-soluble and cleans up easily with aqueous detergents.
Regulatory & Compliance Notes
-
EPA Waste Code: This specific molecule is not a P-listed or U-listed waste.
-
If mixed with ignitable solvents (Flash point < 60°C): Assign code D001 .[5]
-
If pure: Classify as "Non-Regulated Chemical Waste" (destined for incineration).
-
-
Drain Disposal: strictly PROHIBITED without explicit written permit from your local wastewater authority. High-carbon organics deplete dissolved oxygen in waterways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558881, 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one
Synonyms: D-Glucono-1,4-lactone;
Executive Summary: The Dual-Risk Profile
As researchers and drug development professionals, we often categorize reagents as "Safe" or "Hazardous." 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one falls into a deceptive middle ground. While its systemic toxicity is low (often comparable to food additives), its operational risk profile in a synthesis environment is defined by two factors:
-
Hydrolytic Instability: This lactone is highly hygroscopic. Upon contact with atmospheric moisture or skin perspiration, it hydrolyzes to form gluconic acid derivatives, shifting pH and compromising stoichiometric precision in nucleophilic substitutions or chiral synthesis.
-
Particulate Irritation: In its crystalline form, the dust is a mechanical and acidic irritant to mucous membranes (Eyes/Lungs).
The Core Directive: Your PPE strategy is designed not just to protect the operator from the chemical, but to protect the chemical from the operator.
Hazard Profiling & Risk Assessment
| Hazard Category | Classification (GHS/OSHA) | Operational Reality |
| Health | Irritant (H319, H335) | Dust inhalation causes coughing/sore throat. Eye contact causes stinging due to local acidification. |
| Reactivity | Hydrolysis Sensitive | Ring-opening occurs rapidly in humid air (>50% RH) or aqueous media, generating carboxylic acid species. |
| Flammability | Combustible Dust | Finely divided powder can form explosive mixtures in air if handled in bulk (>1 kg) without grounding. |
| Storage | Hygroscopic | Must be stored in desiccated environments. Failure to reseal immediately leads to "caking" and purity loss. |
Personal Protective Equipment (PPE) Matrix
Select your PPE configuration based on the Physical State and Scale of your operation.
Scenario A: Solid Handling (Weighing, Transfer, Aliquoting)
Primary Risk: Dust generation and moisture contamination.
-
Respiratory: N95 or P100 Particulate Respirator .
-
Why: Prevents inhalation of acidic dust. Surgical masks are insufficient as they do not seal against fine organic particulates.
-
-
Eyes: Chemical Splash Goggles (Indirect Vent) .
-
Why: Safety glasses allow dust to bypass the lens via the side gaps. Goggles provide a seal against airborne powder.[1]
-
-
Hands: Double Nitrile Gloves (Minimum 0.11 mm / 4 mil) .
-
Why: The outer glove protects the inner glove from contamination. If the outer glove becomes sweaty or damaged, the inner glove ensures the hygroscopic reagent is not exposed to skin moisture.
-
-
Body: Standard Lab Coat (Buttoned) .
Scenario B: Solution Handling (Synthesis, Extraction, Work-up)
Primary Risk: Splash and skin absorption.[2]
-
Respiratory: Standard Lab Ventilation (Fume Hood). Respirator optional unless heating generates mists.
-
Eyes: Safety Glasses with Side Shields (or Goggles if under pressure/reflux).[3]
-
Hands: Single Nitrile Gloves .
-
Why: Once in solution, the dust hazard is eliminated. Standard chemical resistance is sufficient.
-
-
Body: Chemical-Resistant Apron (Recommended for volumes >1L).
Operational Protocol: The "Dry-Chain" Workflow
This protocol ensures the integrity of the lactone ring during handling.
Step 1: Pre-Operational Checks
-
Environment: Verify relative humidity (RH) is <50% if working outside a glovebox.
-
Equipment: Ensure spatulas and weigh boats are bone-dry. Use anti-static guns if available to prevent powder scattering.
-
Ventilation: Verify Fume Hood face velocity is 0.3–0.5 m/s.
Step 2: The Weighing Procedure (Solid)
-
Don PPE: Put on N95, Goggles, and Double Gloves.
-
Desiccator Retrieval: Remove the reagent container from the desiccator.
-
Visual Check: Inspect for "clumping." Free-flowing powder indicates good purity. Clumps suggest prior hydrolysis.
-
Transfer:
-
Open container inside the fume hood.
-
Weigh rapidly. Do not leave the bottle open.
-
Critical: If a spill occurs on the balance, wipe immediately with a dry tissue, then a wet tissue. (Dry wiping prevents smearing the hydrolyzed acid).
-
-
Reseal: Parafilm the cap immediately after use before returning to the desiccator.
Step 3: Solubilization
-
Addition Order: Always add the Solid to the Solvent , not Solvent to Solid.
-
Reasoning: Adding solvent to a pile of lactone powder can cause local exotherms or clumping (encapsulation), making dissolution difficult.
-
-
Agitation: Stir immediately to prevent the solid from settling and forming a "cake" at the bottom of the flask.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision-making process for safe handling and storage to maintain chemical stability.
Figure 1: Operational workflow for selecting PPE and handling procedures based on the physical state of the reagent.
Disposal & Emergency Response
Disposal Protocol
Do not treat this as "general trash" despite its low toxicity.
-
Solid Waste: Dissolve small amounts of unused solid in water, neutralize with dilute Sodium Bicarbonate (
) until effervescence stops, and dispose of in the Aqueous/Organic Waste stream depending on the co-solvents used. -
Contaminated PPE: Gloves and weigh boats can be disposed of in standard lab trash unless heavily caked with pure powder, in which case use solid chemical waste bins.
Emergency Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][6] The lactone will hydrolyze to acid in the eye, causing stinging. Do not rub.
-
Spill Cleanup (Powder):
-
Do not use a wet cloth initially (this creates a sticky acid mess).
-
Sweep up dry powder into a dustpan or use a HEPA vacuum.
-
Wipe the residue with a wet paper towel followed by a dry one.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558881, 5-(1,2-Dihydroxyethyl)dihydrofuran-2-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: D-Glucono-1,5-lactone. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
